3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide
Description
This compound features a bicyclic imidazo[1,2-c]quinazolin-3-one core substituted with a 2-fluorophenylmethylsulfanyl group at position 5 and a 4-methoxyphenylmethyl-propanamide moiety at position 2 (Figure 1). The imidazoquinazolinone scaffold is associated with diverse bioactivities, including kinase inhibition and anticancer properties, while the 2-fluorophenyl and 4-methoxyphenyl groups likely modulate electronic and steric properties, influencing target binding and pharmacokinetics. The sulfanyl (thioether) linkage enhances metabolic stability compared to oxygen-based analogs, and the propanamide chain provides flexibility for interactions with hydrophobic pockets in target proteins .
Properties
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-36-20-12-10-18(11-13-20)16-30-25(34)15-14-24-27(35)33-26(31-24)21-7-3-5-9-23(21)32-28(33)37-17-19-6-2-4-8-22(19)29/h2-13,24H,14-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVGGSWMLKBCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide is a member of the imidazoquinazoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Imidazoquinazoline Core : Known for its biological significance.
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Methylsulfanyl Moiety : May influence metabolic stability and reactivity.
The molecular formula is with a molecular weight of approximately 502.59 g/mol.
Anticancer Properties
Research indicates that imidazoquinazoline derivatives can exhibit significant anticancer properties. The mechanism often involves:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : Studies have shown that similar compounds can impede cell proliferation in various cancer models.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : This can reduce inflammation in various tissues.
- Blocking NF-kB Pathway : A critical pathway in the inflammatory response.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including:
- Enzymes : Such as kinases involved in cell signaling pathways.
- Receptors : Binding to receptors can alter cellular responses and lead to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the imidazoquinazoline class:
-
Study on Anticancer Activity :
- A study demonstrated that a similar imidazoquinazoline derivative induced apoptosis in breast cancer cells through mitochondrial pathways.
- Results indicated a significant reduction in cell viability at concentrations above 10 µM.
-
Anti-inflammatory Study :
- Another research focused on the anti-inflammatory effects observed in animal models, where the compound reduced paw edema significantly compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation in animal models | |
| Enzyme Inhibition | Inhibits specific kinases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs (Table 1) share the imidazoquinazolinone core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Key Observations :
- Fluorophenyl vs. In contrast, benzylamino () and dimethoxyphenyl () groups are electron-rich, favoring interactions with aromatic residues .
- 4-Methoxyphenyl vs.
Computational Similarity and Bioactivity Profiling
- Tanimoto Coefficient Analysis: Using fingerprint-based similarity indexing (), the target compound shows >65% similarity to analogs with imidazoquinazolinone cores. For example, the compound in has a Tanimoto score of 0.72, indicating high structural overlap but divergent substituent effects .
- Docking Scores: Compounds with fluorophenyl groups (e.g., , Entry 1: MPRO = -7.70) exhibit stronger predicted binding to viral proteases compared to non-fluorinated analogs. This suggests the target compound’s 2-fluorophenyl group may enhance target engagement in similar contexts .
Bioactivity Trends
- Anticancer Activity: Imidazoquinazolinone derivatives with sulfanyl linkages (e.g., ) inhibit cancer cell proliferation (IC50 = 2.1–8.7 µM) by targeting HDACs or kinase pathways. The 4-methoxyphenyl group in the target compound may improve blood-brain barrier penetration for CNS targets .
- Antiviral Potential: Fluorophenyl-containing analogs () show moderate docking scores against SARS-CoV-2 MPRO, suggesting the target compound could be repurposed for viral protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
